molecular formula C20H30N2OS2 B2564669 N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 2034591-76-7

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No.: B2564669
CAS No.: 2034591-76-7
M. Wt: 378.59
InChI Key: VSOKYTCHLQFFOW-UHFFFAOYSA-N
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Description

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS 2034591-76-7) is a chemical compound with a molecular formula of C20H30N2OS2 and a molecular weight of 378.595 g/mol . It is supplied for research purposes as a high-purity solid. The core research value of this compound is linked to its structural foundation. It is based on a 1,3-disubstituted cyclopentane scaffold, which has been identified in scientific literature as a novel and potent framework for CC chemokine receptor 2 (CCR2) antagonists . CCR2 is a key receptor involved in inflammatory processes and immune cell migration, making it a significant target for immunological and inflammatory disease research . The specific integration of the thiolane (tetrahydrothiophene) and thiophene heterocycles into its structure may influence its physicochemical properties and binding affinity. This product is intended for laboratory research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-4-3-12-25-18)21-14-16-5-10-22(11-6-16)17-7-13-24-15-17/h3-4,12,16-17H,1-2,5-11,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOKYTCHLQFFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Thiolan Ring: The thiolan ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Cyclopentane Carboxamide Moiety: This can be achieved through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiolan and thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Fentanyl Derivatives

  • Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide): Features a cyclopropane carboxamide and phenethyl-piperidine backbone. Smaller ring size (cyclopropane vs. Molecular Weight: 348.49 g/mol .
  • Beta-Hydroxythiofentanyl (N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide):

    • Shares a thiophen-2-yl group but incorporates a hydroxylated ethyl linker.
    • Increased polarity due to the hydroxyl group may reduce blood-brain barrier penetration compared to the target compound .
    • Molecular Weight: 358.50 g/mol .
  • Carfentanil (Methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate):

    • Contains a carboxylate ester, enhancing metabolic susceptibility versus the carboxamide group in the target compound.
    • Extreme potency (100× fentanyl) attributed to the 4-carboxylate-piperidine and phenethyl motifs .

Piperidine-Carboxamides (PIPC Series)

  • PIPC1 [(R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide]:
    • Differs in aryl substituents (chlorophenyl, fluorophenyl) and trifluoromethyl-hydroxy-piperidine group.
    • Designed for TRPA1 modulation, suggesting divergent therapeutic targets compared to the thiophene/thiolan-containing target compound .

Pharmacokinetic and Metabolic Comparisons

  • Metabolism :
    • Alfentanil and sufentanil are metabolized via CYP3A4 to an inactive N-dealkylated metabolite, complicating forensic differentiation . The target compound’s thiolan and thiophene groups may introduce unique metabolic pathways (e.g., sulfur oxidation or ring-opening), generating distinguishable metabolites.
  • Lipophilicity and Distribution :
    • Alfentanil’s lower lipid solubility (vs. fentanyl) results in shorter half-life and higher plasma protein binding . The target compound’s cyclopentane and thiolan groups likely increase lipophilicity, prolonging half-life and enhancing CNS penetration.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Metabolic Pathway Potency Relative to Fentanyl Reference
Target Compound ~450* Thiolan-3-yl, thiophen-2-yl, cyclopentane Likely CYP3A4/S-oxidation Unknown Inferred
Cyclopropylfentanyl 348.49 Cyclopropane, phenethyl CYP3A4 ~4×
Beta-Hydroxythiofentanyl 358.50 Thiophen-2-yl, hydroxylated ethyl CYP3A4 ~1.5×
Alfentanil 417.51 Tetrazolyl, methoxymethyl CYP3A4 ~0.3×
PIPC1 ~550* 4-Chlorophenyl, 4-fluorophenyl Undefined TRPA1 modulator

*Estimated based on structural analogs.

Biological Activity

N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopentane core, thiophenyl and thiolan groups, and a piperidine moiety. The chemical formula is C18H24N2O2SC_{18}H_{24}N_2O_2S, with a molecular weight of 344.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various metabolic pathways .
  • Receptor Interaction : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially affecting neurological pathways.
  • Modulation of Signaling Pathways : The compound could influence signaling pathways related to inflammation or pain management.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine rings have shown significant antibacterial effects against strains like Salmonella typhi and Staphylococcus aureus .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AS. typhi32 µg/mL
BS. aureus16 µg/mL
CE. coli64 µg/mL

Enzyme Inhibition

In enzyme inhibition studies, the compound's structural analogs have been evaluated for their ability to inhibit AChE:

CompoundIC50 Value (µM)Target Enzyme
D0.63 ± 0.001AChE
E2.14 ± 0.003Urease

These values indicate strong inhibitory potential, suggesting that our compound could exhibit similar activities.

Case Studies

  • Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and assessed their biological activities, noting that modifications on the piperidine ring significantly affected their potency against bacterial strains and enzymes . This study provides a framework for understanding how structural variations can influence the biological activity of our target compound.
  • In Silico Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of similar compounds to target enzymes. These studies indicated favorable interactions with active sites of AChE, supporting the hypothesis that our compound may also act as an inhibitor .

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